

# An In-depth Technical Guide to Butylsilane (CAS Number 1600-29-9)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-butylsilane (CAS 1600-29-9), a versatile organosilane compound. This document details its chemical and physical properties, synthesis and reaction mechanisms, analytical characterization, and applications with a focus on its relevance in research and drug development.

# **Chemical and Physical Properties**

n-**ButyIsilane** is a flammable, colorless liquid with the chemical formula C<sub>4</sub>H<sub>12</sub>Si. It is a member of the alkylsilane family and is characterized by a butyl group attached to a silane (SiH<sub>3</sub>) moiety. Its fundamental properties are summarized in the table below.



Property	Value
Molecular Formula	C <sub>4</sub> H <sub>12</sub> Si
Molecular Weight	88.22 g/mol
CAS Number	1600-29-9
Appearance	Colorless liquid
Boiling Point	56.7 °C
Melting Point	-138 °C
Density	0.68 g/mL at 20 °C
Refractive Index (n20/D)	1.392
Flash Point	-6 °C
Solubility	Reacts with water; soluble in organic solvents.

## Synthesis of n-Butylsilane

A common and effective method for the synthesis of n-**butylsilane** is the reaction of a Grignard reagent, specifically n-butylmagnesium halide, with trichlorosilane. This reaction proceeds via a nucleophilic substitution mechanism at the silicon center.

## **Experimental Protocol: Synthesis via Grignard Reaction**

### Materials:

- Magnesium turnings
- 1-Chlorobutane (or 1-bromobutane)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Trichlorosilane (SiHCl₃)
- Iodine crystal (as initiator, if necessary)



· Nitrogen or Argon gas for inert atmosphere

#### Procedure:

- Preparation of the Grignard Reagent (n-Butylmagnesium Chloride):
  - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen/argon inlet, place magnesium turnings.
  - Add a small crystal of iodine.
  - Add a solution of 1-chlorobutane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred magnesium suspension.
  - The reaction is initiated by gentle heating, and the dropwise addition is continued at a rate that maintains a gentle reflux.
  - After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
- Reaction with Trichlorosilane:
  - Cool the freshly prepared Grignard reagent in an ice bath.
  - Slowly add trichlorosilane dropwise to the stirred Grignard solution. This reaction is exothermic and the temperature should be maintained below 20 °C.
  - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
- Work-up and Purification:
  - The reaction mixture is carefully quenched by pouring it onto crushed ice.
  - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
  - The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

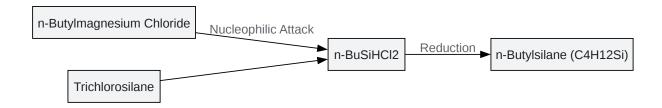


- The solvent is removed by distillation.
- The crude n-butylsilane is purified by fractional distillation.

Expected Yield: The yield of n-**butylsilane** can vary depending on the reaction conditions but is typically in the range of 60-80%.

### **Reaction Mechanism**

The synthesis of n-**butylsilane** via the Grignard reaction involves the nucleophilic attack of the carbanionic butyl group from the Grignard reagent on the electrophilic silicon atom of trichlorosilane. The reaction proceeds in a stepwise substitution of the chlorine atoms with butyl groups, followed by reduction of the remaining Si-Cl bonds by the hydride on the trichlorosilane or through reaction with the Grignard reagent.



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Synthesis of n-**Butylsilane** via Grignard Reaction.

# **Analytical Characterization**

The purity and structure of n-**butylsilane** are typically confirmed using a combination of spectroscopic techniques.



Technique	Expected Observations
<sup>1</sup> H NMR	~3.5-3.8 ppm (quartet, 3H, Si-H): The protons directly attached to the silicon atom. ~0.5-0.8 ppm (triplet, 2H, Si-CH <sub>2</sub> ): The methylene group adjacent to the silicon. ~1.2-1.5 ppm (multiplet, 4H, -CH <sub>2</sub> -CH <sub>2</sub> -): The two central methylene groups of the butyl chain. ~0.8-1.0 ppm (triplet, 3H, -CH <sub>3</sub> ): The terminal methyl group.
<sup>13</sup> C NMR	~10-15 ppm: The carbon of the Si-CH <sub>2</sub> group. ~25-30 ppm: The subsequent carbons of the butyl chain.
<sup>29</sup> Si NMR	A characteristic signal in the region of -60 to -80 ppm is expected for a primary alkylsilane.
Infrared (IR) Spectroscopy	~2150-2200 cm <sup>-1</sup> (strong, sharp): Si-H stretching vibration. ~2850-2960 cm <sup>-1</sup> : C-H stretching vibrations of the butyl group. ~1465 cm <sup>-1</sup> : C-H bending vibrations.
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z = 88. Fragmentation Pattern: Loss of alkyl fragments (e.g., M-15 for CH <sub>3</sub> , M-29 for C <sub>2</sub> H <sub>5</sub> , M-43 for C <sub>3</sub> H <sub>7</sub> ) and rearrangements. A prominent peak at m/z = 31 (SiH <sub>3</sub> <sup>+</sup> ) is also expected.

## **Applications in Research and Drug Development**

While n-butylsilane itself is not a therapeutic agent, its chemical properties make it a valuable intermediate and reagent in several areas relevant to drug development.

# **Surface Modification for Drug Delivery**

Alkylsilanes, including n-**butylsilane**, are widely used for the surface modification of materials to alter their hydrophobicity and biocompatibility. This is particularly relevant in the development of drug delivery systems. For instance, the surface of nanoparticles (e.g., silica, titania) can be functionalized with n-**butylsilane** to:



- Enhance Encapsulation of Hydrophobic Drugs: A hydrophobic surface can improve the loading capacity of non-polar drug molecules.
- Control Drug Release: The modified surface can act as a barrier to control the diffusion rate
  of the encapsulated drug.
- Improve Biocompatibility: Surface modification can reduce the immunogenicity of nanoparticles and improve their circulation time in the body.

# Experimental Protocol: Surface Functionalization of Silica Nanoparticles

### Materials:

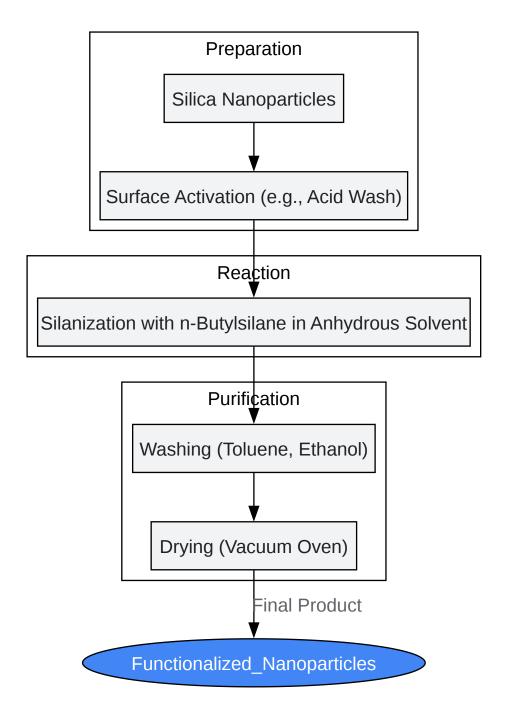
- Silica nanoparticles
- n-Butylsilane
- Anhydrous toluene or other suitable organic solvent
- Nitrogen or Argon gas

#### Procedure:

- Activation of Nanoparticles: The silica nanoparticles are first activated to generate surface hydroxyl (-OH) groups. This can be achieved by treating them with an acid (e.g., HCl) or by plasma treatment.
- Silanization:
  - The activated nanoparticles are dispersed in anhydrous toluene under an inert atmosphere.
  - A solution of n-butylsilane in anhydrous toluene is added to the nanoparticle suspension.
  - The mixture is refluxed for several hours to facilitate the reaction between the silane and the surface hydroxyl groups.



- · Washing and Drying:
  - The functionalized nanoparticles are collected by centrifugation.
  - They are washed repeatedly with toluene and then with ethanol to remove any unreacted silane.
  - The final product is dried in a vacuum oven.





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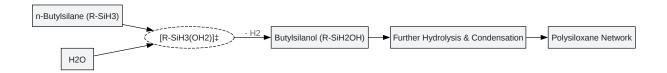
Experimental workflow for surface functionalization.

### **Role as a Reducing Agent**

Hydrosilanes, such as n-**butylsilane**, can act as mild and selective reducing agents in organic synthesis.[1] They are particularly useful for the reduction of certain functional groups in the presence of others that might be sensitive to more reactive reducing agents. This selectivity is highly valuable in the multi-step synthesis of complex pharmaceutical intermediates.

# **Hydrolysis and Stability**

n-**ButyIsilane** is sensitive to moisture and undergoes hydrolysis to form butysilanetriol and ultimately polysiloxane networks. This reaction is the basis for its use in forming siloxane coatings. The mechanism involves the nucleophilic attack of water on the silicon atom, leading to the displacement of hydride.



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## References

• 1. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]



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